5-(2-Fluorophenyl)-5-oxopentanoic acid
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Overview
Description
2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds often involves various methodologies. For instance, a synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde has been reported .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 5-Chloro-2-fluorophenylboronic acid has been used in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Scientific Research Applications
Fluorescence Quantum Yield Studies
- Carbon Dots Fluorescence : 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid (TPCA), a related compound, has been identified as a primary component in carbon dots with high fluorescence quantum yields, indicating potential applications in fluorescence studies (Shi et al., 2016).
Precursor in Biosynthesis Studies
- Isotopomer Synthesis : The compound 5-Amino-4-oxopentanoic acid, similar to 5-(2-Fluorophenyl)-5-oxopentanoic acid, has been used as a precursor in the biosynthesis of biologically active porphyrins, demonstrating its importance in metabolic pathway studies (Shrestha‐Dawadi & Lugtenburg, 2003).
Protein Tyrosine Phosphatase Inhibition Studies
- Diabetes Treatment Research : Derivatives of 5-oxopentanoic acid, such as 3-phenylpropanoic acid-based compounds, have shown promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes (Tang et al., 2014).
Organic Synthesis and Chemical Characterization
- Oxadiazole Derivatives Synthesis : Related fluorophenyl compounds have been synthesized and characterized, indicating their potential in the development of new chemicals for various applications (Bhat et al., 2016).
Aerobic Alcohol Oxidation
- Organocatalytic Systems : The study of 5-Fluoro-2-azaadamantane N-oxyl derivatives in aerobic alcohol oxidation suggests potential applications of fluorophenyl compounds in developing new organocatalytic systems (Shibuya et al., 2011).
Enzymatic Synthesis in Pharmaceutical Development
- Ezetimibe Intermediate Synthesis : The enzymatic synthesis of a chiral intermediate containing a 4-fluorophenyl moiety, related to 5-(2-Fluorophenyl)-5-oxopentanoic acid, has been explored for developing pharmaceuticals like ezetimibe (Liu et al., 2017).
Insecticidal Activity Studies
- Novel Insecticides : The synthesis and study of 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrate potential applications in developing new insecticidal compounds (Shi et al., 2000).
Tyrosinase Inhibition and Cosmetic Applications
- Skin Whitening Agents : Certain sulfur-containing compounds and derivatives of pyrrole-2-carboxylic acid, similar to 5-(2-Fluorophenyl)-5-oxopentanoic acid, have been found to exhibit inhibitory activities against tyrosinase, suggesting potential cosmetic applications (Zheng et al., 2010).
Enzymatic Kinetic Resolution in Drug Synthesis
- Cholesterol Inhibitor Development : The enzymatic kinetic resolution of compounds containing 4-fluorophenyl moieties has been utilized in synthesizing intermediates for cholesterol absorption inhibitors like ezetimibe (Singh et al., 2013).
Mechanism of Action
Target of Action
The fluorine atom might enhance the ability of the compound to penetrate cells or bind to its target .
Mode of Action
Without specific information, it’s hard to say exactly how “5-(2-Fluorophenyl)-5-oxopentanoic acid” interacts with its targets. Many similar compounds work by binding to a specific site on a protein, which can either activate or inhibit the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected by “5-(2-Fluorophenyl)-5-oxopentanoic acid” are unknown. Compounds with similar structures have been involved in a variety of biochemical pathways, including those involved in inflammation, pain sensation, and cellular growth .
Pharmacokinetics
Many similar compounds are well absorbed in the body, widely distributed in tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Without specific information, it’s hard to say what the molecular and cellular effects of “5-(2-Fluorophenyl)-5-oxopentanoic acid” might be. Many similar compounds can cause changes in cellular signaling, gene expression, or cellular metabolism .
Action Environment
The action, efficacy, and stability of “5-(2-Fluorophenyl)-5-oxopentanoic acid” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPLUVEHPUZJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645341 |
Source
|
Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199664-70-5 |
Source
|
Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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